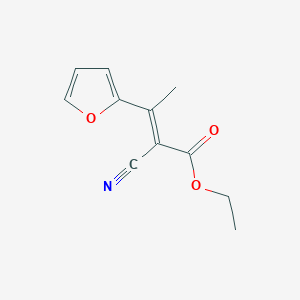

ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate is a compound that belongs to the class of organic compounds known as esters, characterized by a cyano group and a furan ring. The presence of the furan ring suggests potential aromaticity, while the cyano group introduces nitrile functionality, which can be reactive in various chemical contexts.

Synthesis Analysis

The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex [RuHCl(CO)(PPh3)3]. This method provides moderate yields and allows for the separation of E- and Z-isomers, which are structurally determined by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing structural distortions due to steric hindrance around the tetrasubstituted alkene moiety. For instance, the C(carbonyl)–C(α)–C(β) angle expands to about 125°. Density functional theory (DFT) calculations using the B3LYP hybrid functional with the 6-31G(d,p) basis set have been successful in elucidating the solid-state structure and conformation, as well as spectroscopic properties .

Chemical Reactions Analysis

Ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate and its derivatives can participate in various chemical reactions. For example, Diels-Alder reactions have been performed with ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a compound with a similar structure, acting as a highly reactive 1-aza-1,3-butadiene. These reactions proceed with high regio- and endo-selectivity under mild conditions, leading to cycloadducts. Additionally, when treated with electron-donating allyl alcohols, a tandem transesterification and intramolecular cycloaddition occur, affording cis-fused polycyclic systems .

Physical and Chemical Properties Analysis

The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives have been studied using bomb calorimetry and Knudsen effusion methods. The enthalpic characteristics in the condensed state and the enthalpies of formation in the gas state have been experimentally determined. These values have contributed to the development of new group contributions that can be added to Benson’s additive scheme for theoretical calculations of enthalpies of formation .

Wissenschaftliche Forschungsanwendungen

Crystal Packing Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, exhibits unique crystal packing interactions, including rare N⋯π, C–H⋯N, and C–H⋯O hydrogen bonds, forming distinct structural arrangements like a zigzag double-ribbon or a 1-D double-column (Zhang, Wu, & Zhang, 2011).

Wittig Reaction Derivatives

In a study focusing on the Wittig reaction, derivatives of furyl(diethoxyphosphoryl)acetic aldehyde, containing ester or cyano groups like ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, were used to synthesize various enoates and investigate their subsequent chemical transformations (Pevzner, 2017).

Coenzyme NADH Model-Mediated Reactions

A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, closely related to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, demonstrated the formation of various debrominated and cyclized products via different mechanisms, showcasing the compound's reactivity in biological model systems (Fang, Liu, Wang, & Ke, 2006).

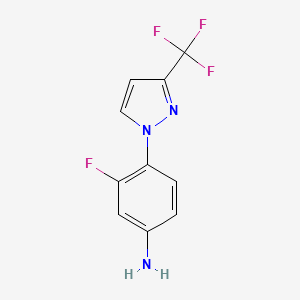

Synthesis of Trifluoromethyl Quinolines

Research into the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which are structurally related to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, has led to the development of new trifluoromethyl quinoline-3-carbonitrile derivatives, highlighting the potential for synthesizing complex organic molecules (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(furan-2-yl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYCJSVIQVHIMY-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=CO1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=CO1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)